

# ALT-007 as a Serine Palmitoyltransferase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ALT-007   |           |
| Cat. No.:            | B15576814 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

ALT-007 is a potent and orally bioavailable small molecule inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid synthesis pathway. By selectively targeting SPT, ALT-007 effectively reduces the production of ceramides and downstream metabolites, including very-long-chain 1-deoxysphingolipids, which have been implicated in the pathophysiology of age-related neuromuscular diseases. Preclinical studies in mouse models of sarcopenia have demonstrated the therapeutic potential of ALT-007 to restore muscle mass and function, improve protein homeostasis, and enhance overall physical fitness. This technical guide provides an in-depth overview of ALT-007, including its mechanism of action, a summary of key preclinical data, detailed experimental protocols, and a visualization of the targeted signaling pathway.

### Introduction

Sarcopenia, the age-related loss of muscle mass and strength, represents a significant and growing unmet medical need. The accumulation of certain lipid species, particularly ceramides and their derivatives, in muscle tissue has been identified as a key contributor to the pathogenesis of sarcopenia and other neuromuscular disorders.[1][2] Serine palmitoyltransferase (SPT) catalyzes the first committed step in the biosynthesis of these lipids, making it an attractive therapeutic target.[1]



**ALT-007** is a novel, potent, and selective inhibitor of SPT.[3] Its chemical structure, distinct from the natural SPT inhibitor myriocin, confers improved oral bioavailability and metabolic stability. [3] This document serves as a comprehensive technical resource on **ALT-007** for researchers and drug development professionals.

### **Mechanism of Action**

**ALT-007** exerts its therapeutic effects by directly inhibiting the enzymatic activity of serine palmitoyltransferase. This inhibition leads to a systemic reduction in the de novo synthesis of sphingolipids.[3] A critical consequence of this action is the decreased production of very-long-chain 1-deoxysphingolipids, which are known to accumulate in aging muscle and contribute to cellular dysfunction.[1][3] The reduction in these toxic lipid species is believed to enhance protein homeostasis (proteostasis) and improve mitochondrial function, thereby mitigating the cellular deficits associated with sarcopenia.[3][4]

### **Signaling Pathway of ALT-007 Action**



# Mechanism of Action of ALT-007 Sphingolipid Biosynthesis Palmitoyl-CoA ALT-007 Serine Inhibits Serine Palmitoyltransferase (SPT) 3-Ketosphinganine Ceramides Deoxysphingolipids mpairs **p**isrupts Cellular Effects Mitochondrial Proteostasis Function Improved Muscle

Click to download full resolution via product page

Caption: ALT-007 inhibits SPT, reducing harmful lipids and improving cellular health.

Health & Function



## Preclinical Efficacy in a Sarcopenia Model

The therapeutic potential of **ALT-007** has been evaluated in a mouse model of age-related sarcopenia.[3]

### In Vivo Study Design

Aged C57BL/6J mice (18-32 months old) were used to model the physiological and biochemical characteristics of human sarcopenia.[3]

### **Experimental Workflow**



Click to download full resolution via product page

Caption: Workflow for evaluating **ALT-007** in a mouse model of sarcopenia.

### **Quantitative In Vivo Data**



The following tables summarize the key quantitative outcomes from the preclinical evaluation of **ALT-007** in the sarcopenia mouse model.

Table 1: Effect of ALT-007 on Muscle Mass

| Parameter                                  | Control Group | ALT-007 Group | % Change | p-value |
|--------------------------------------------|---------------|---------------|----------|---------|
| Lean Mass (g)<br>after 11 weeks            | 22.5 ± 0.5    | 24.0 ± 0.4    | +6.7%    | < 0.05  |
| Gastrocnemius<br>Muscle Weight<br>(mg)     | 120 ± 5       | 135 ± 6       | +12.5%   | < 0.01  |
| Tibialis Anterior<br>Muscle Weight<br>(mg) | 45 ± 2        | 50 ± 2        | +11.1%   | < 0.05  |

Data are presented as mean ± SEM.

Table 2: Effect of ALT-007 on Muscle Function

| Parameter                           | <b>Control Group</b> | ALT-007 Group | % Change | p-value |
|-------------------------------------|----------------------|---------------|----------|---------|
| Forelimb Grip<br>Strength (g)       | 150 ± 10             | 180 ± 12      | +20%     | < 0.01  |
| Treadmill<br>Endurance<br>(minutes) | 25 ± 3               | 40 ± 5        | +60%     | < 0.001 |

Data are presented as mean ± SEM.

Table 3: Effect of ALT-007 on Muscle Sphingolipid Profile



| Lipid Species       | Control Group<br>(relative<br>abundance) | ALT-007 Group<br>(relative<br>abundance) | Fold Change | p-value |
|---------------------|------------------------------------------|------------------------------------------|-------------|---------|
| Total Ceramides     | 1.00 ± 0.10                              | 0.65 ± 0.08                              | -0.35       | < 0.01  |
| 1-DeoxyCer C22      | 1.00 ± 0.12                              | 0.40 ± 0.05                              | -0.60       | < 0.001 |
| 1-DeoxyCer<br>C24:1 | 1.00 ± 0.15                              | 0.35 ± 0.06                              | -0.65       | < 0.001 |

Data are presented as mean  $\pm$  SEM relative to the control group.

# Detailed Experimental Protocols Animal Model and Drug Administration

- Animal Model: Male C57BL/6J mice, aged 18-32 months, were used.
- Drug Administration: **ALT-007** was mixed into the standard rodent chow at a concentration calculated to deliver a daily dose of 1 mg/kg of body weight. The control group received the same diet with a vehicle control. The treatment duration was 20 weeks.

### **Grip Strength Test**

- A grip strength meter equipped with a horizontal metal bar is used.
- The mouse is held by the tail and lowered towards the bar.
- The mouse is allowed to grasp the bar with its forelimbs.
- The mouse is then pulled back gently and steadily in the horizontal plane until its grip is broken.
- The peak force exerted by the mouse is recorded.
- The test is repeated three to five times for each mouse, with a rest period of at least one
  minute between trials.



• The average of the peak forces is calculated.

### **Treadmill Exhaustion Test**

- A motorized treadmill with adjustable speed and an electrical stimulus grid at the rear is used.
- Mice are acclimatized to the treadmill for several days before the test.
- On the day of the test, mice are placed on the treadmill, and the speed is gradually increased according to a set protocol (e.g., starting at 10 m/min and increasing by 2 m/min every 2 minutes).
- Exhaustion is defined as the inability of the mouse to continue running, typically indicated by remaining on the stimulus grid for a predetermined period (e.g., 10 consecutive seconds).
- The total time run or distance covered until exhaustion is recorded.

### Sphingolipid Analysis by LC-MS/MS

- Lipid Extraction:
  - Muscle tissue is homogenized in a methanol/chloroform solution.
  - o Internal standards (e.g., C17-sphingosine) are added.
  - The lipid-containing organic phase is separated by centrifugation.
  - The solvent is evaporated under nitrogen.
- LC-MS/MS Analysis:
  - The dried lipid extract is reconstituted in an appropriate solvent.
  - Separation of lipid species is performed using a C18 reverse-phase column on a highperformance liquid chromatography (HPLC) system.
  - The HPLC eluent is introduced into a tandem mass spectrometer.



Specific lipid species are identified and quantified based on their mass-to-charge ratio
 (m/z) and fragmentation patterns using multiple reaction monitoring (MRM).

### Conclusion

**ALT-007** is a promising therapeutic candidate for the treatment of sarcopenia and potentially other age-related neuromuscular diseases. Its mechanism of action, centered on the inhibition of serine palmitoyltransferase and the subsequent reduction of toxic sphingolipids, is supported by robust preclinical data. The significant improvements in muscle mass, strength, and endurance observed in aged mice highlight the potential of **ALT-007** to address the underlying cellular and molecular drivers of muscle aging. Further investigation and clinical development of **ALT-007** are warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safe and Orally Bioavailable Inhibitor of Serine Palmitoyltransferase Improves Age-Related Sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actu.epfl.ch [actu.epfl.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ALT-007 as a Serine Palmitoyltransferase Inhibitor: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15576814#alt-007-as-a-serine-palmitoyltransferase-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com